molecular formula C10H19NO B1600034 Nonyl isocyanate CAS No. 4184-73-0

Nonyl isocyanate

Cat. No. B1600034
CAS RN: 4184-73-0
M. Wt: 169.26 g/mol
InChI Key: DLGUAUVHTOCKTB-UHFFFAOYSA-N
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Description

Nonyl isocyanate is a chemical compound with the linear formula CH3(CH2)8NCO . It is used in scientific research and has diverse applications in fields like polymer synthesis, organic chemistry, and material science.


Synthesis Analysis

Nonyl isocyanate is commonly synthesized by reacting nonanol with phosgene in the presence of a basic catalyst, such as triethylamine. The reaction produces nonyl chloroformate, which is subsequently reacted with an amine, such as methylamine, to form nonyl isocyanate. Other methods of synthesis include the reaction of alcohols with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .


Molecular Structure Analysis

The molecular weight of Nonyl isocyanate is 169.26 . The structure of isocyanates is planar, and the N=C=O linkage is nearly linear . In phenyl isocyanate, the C=N and C=O distances are respectively 1.195 and 1.173 Å .


Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .


Physical And Chemical Properties Analysis

Nonyl isocyanate has a refractive index n20/D of 1.4350 (lit.) and a boiling point of 222-223 °C (lit.) . Its density is 0.870 g/mL at 25 °C (lit.) .

Scientific Research Applications

Green Chemistry in Isocyanate Synthesis

Nonyl isocyanate is a chemical compound used in various industrial applications. In green chemistry, efforts have been made to find safer and non-hazardous substitutes for arylsulfonyl isocyanates, commonly used in the production of arylsulfonyl carbamates and ureas. The toxicity of isocyanates and the hazardous chemicals used in their preparation, such as phosgene, have prompted the development of alternatives like Dimethylaminopyridinium carbamoylides. These substitutes offer a safer and more environmentally friendly approach to isocyanate production (Sa̧czewski et al., 2006).

Non-Phosgene Syntheses of Isocyanates

The industrial production of isocyanates, including nonyl isocyanate, has traditionally relied heavily on phosgene processes. However, due to phosgene's extreme toxicity and environmental concerns, there is a growing interest in developing non-phosgene processes for isocyanate production. This shift is viewed as crucial for green chemistry and catalysis, with various methods being explored, such as catalytic syntheses using CO, dimethyl carbonate (DMC), urea, and even CO2, followed by thermal cracking of N-substituted carbamates to afford corresponding isocyanates (Wang et al., 2017).

Sustainable Routes for Non-Isocyanate Polyurethanes

Polyurethane, used in foams, coatings, adhesives, and other applications, traditionally involves isocyanate precursors, which are harmful. Sustainable routes for isocyanate-free polyurethanes (NIPUs) are being researched to address these concerns. The current synthesis routes for NIPUs, their advantages, limitations, and potential industrial applications are the subject of ongoing research, aiming to replace traditional polyurethane production methods with safer and more sustainable alternatives (Cornille et al., 2017).

Safety and Health Concerns

The production and use of isocyanates, including nonyl isocyanate, pose significant health risks, particularly concerning occupational asthma. Studies have shown that respiratory exposures to isocyanates can be reduced through improved hygiene and the use of less-volatile isocyanates. However, the potential for skin exposure in various work settings, which can contribute to the development of isocyanate asthma, remains a concern. This necessitates further research and emphasizes the importance of preventing skin exposures in both occupational and consumer settings (Bello et al., 2006).

Non-Isocyanate Coatings

Non-isocyanate coatings are gaining attention as environmentally friendly alternatives that meet industrial performance requirements without using hazardous isocyanates. Novel approaches in this field involve the use of accelerated all-acrylic binders containing epoxy, tertiary-amine, and an in situ formation of acid groups. These coatings demonstrate excellent durability and low VOC emissions, showing promise for industrial applications (Shalati et al., 2003).

Spectroscopic Applications

In spectroscopy, the study of isocyanate functional groups, such as those in benzyl isocyanate, has shown that these groups can be used as site-specific IR probes of local environments. This research helps in understanding the spectral and dynamical properties of isocyanates and their potential applications in analytical chemistry (Zhou et al., 2020).

Safety And Hazards

Isocyanates, including Nonyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals .

properties

IUPAC Name

1-isocyanatononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-3-4-5-6-7-8-9-11-10-12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGUAUVHTOCKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460809
Record name Nonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonyl isocyanate

CAS RN

4184-73-0
Record name Nonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of decanoyl chloride (20 g, 104.8 mmoles) in acetone (30 ml) was dropped into a solution of sodium azide (9.53 g, 146.6 mmoles) in water (30 ml), cooled in an ice bath. The temperature of the azide solution was kept between 10 and 15° C. after one hour, the solution was transferred in a separatory funnel and the lower phase (the aqueous one) was eliminated. The higher phase was transferred into a flask containing 100 ml of toluene, previously warmed at 65° C. After 1.5 hours, the solution was evaporated to dryness, giving 13.37 g crude product, which after vacuum distillation gave 8.3 g pure product in the form of colourless liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.53 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonyl isocyanate
Reactant of Route 2
Reactant of Route 2
Nonyl isocyanate
Reactant of Route 3
Reactant of Route 3
Nonyl isocyanate
Reactant of Route 4
Reactant of Route 4
Nonyl isocyanate
Reactant of Route 5
Reactant of Route 5
Nonyl isocyanate
Reactant of Route 6
Reactant of Route 6
Nonyl isocyanate

Citations

For This Compound
27
Citations
JK Moscicki, G Williams, SM Aharoni - Polymer, 1981 - Elsevier
The dielectric relaxation behaviour of solutions of a copolymer of n-butyl and n-nonyl isocyanate in toluene has been studied over a range of concentration extending from the isotropic …
Number of citations: 22 www.sciencedirect.com
JK Moscicki, G Williams - Polymer, 1982 - Elsevier
… A preliminary account of our work has been given 35 and its qualitative application to the dielectric relaxation behaviour of the butyl-nonyl isocyanate copolymer 37 and poly(n-…
Number of citations: 41 www.sciencedirect.com
JK Moscicki, G Williams - Journal of Polymer Science: Polymer …, 1983 - Wiley Online Library
… as a function of polymer concentration (cp, w/w) for a sample of poly(n-hexylisocyanate) (PHIC) in toluene at 292 K and for a sample of a copolymer of n-butyl and n-nonyl isocyanate (…
Number of citations: 16 onlinelibrary.wiley.com
V Valenta, M Bartošová, M Protiva - Collection of Czechoslovak …, 1980 - cccc.uochb.cas.cz
… , n-nonyl isocyanate (XXVI, ref.and benzyl isocyanate (XXVII, ref.… as described here for n-nonyl isocyanate (XXVI)18 .22. In an attempt to prepare the corresponding carbamate by …
Number of citations: 7 cccc.uochb.cas.cz
A Polidori, O Braun, N Mora, B Pucci - Tetrahedron letters, 1997 - Elsevier
… Compound B was prepared by grafting nonyl isocyanate with THAM isopropylidene derivative followed by an acid hydrolysis. Acrylamide and remaining hydroxyle functions constitute …
Number of citations: 7 www.sciencedirect.com
SM Aharoni - Macromolecules, 1979 - ACS Publications
… Several conformational transitions of poly(hexyl isocyanate) and poly(nonyl isocyanate) in dilute solutions were claimed.35 As of now, we have insufficient data to correlate the …
Number of citations: 254 pubs.acs.org
JK Moscicki, G Williams - Journal of Polymer Science: Polymer …, 1983 - Wiley Online Library
… polymers have extremely large electric dipole moments, Moscicki, Williams, and Aharoni2”‘-’x conducted extensive dielectric studies of a copolymer of n-butyl and n-nonyl isocyanate“ …
Number of citations: 23 onlinelibrary.wiley.com
Y Iwakura, K Uno, K Ichikawa - Journal of Polymer Science Part …, 1964 - Wiley Online Library
… The polymerization of n-nonyl isocyanate was attempted in N,N-dimethylformamide and toluene under the same conditions. In the former solvent, n-nonyl 1-nylon having an intrinsic …
Number of citations: 41 onlinelibrary.wiley.com
JK Moscicki, G Williams, SM Aharoni - Macromolecules, 1982 - ACS Publications
… butyl isocyanate and n-nonyl isocyanate in toluene in which the earlier results35 were confirmed and interpretations of the motion in the isotropic and lyotropic-nematic states were …
Number of citations: 33 pubs.acs.org
SM Aharoni, EK Walsh - Macromolecules, 1979 - ACS Publications
… Such a texture was observed also in the sheared anisotropic phase of a poly(50% butyl + 50% nonyl isocyanate) solution in TCE. Even though the vol/vol concentration of PHIC in TCE …
Number of citations: 136 pubs.acs.org

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